molecular formula C9H7N3O2 B11906134 2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde

Cat. No.: B11906134
M. Wt: 189.17 g/mol
InChI Key: CDXXGDNXGWPKQU-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of pharmaceutical applications, including anticancer and antihypertensive drugs . This compound is characterized by its unique structure, which includes an amino group, an oxo group, and a carbaldehyde group attached to a quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde typically starts from 2-aminobenzamide. The process involves multiple steps, including cyclization and oxidation reactions. One common method involves the reaction of 2-aminobenzamide with formic acid under reflux conditions to form the quinazoline ring, followed by oxidation to introduce the carbaldehyde group .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can have different pharmacological properties .

Scientific Research Applications

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
  • 4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide
  • Quinoxaline derivatives

Uniqueness

2-Amino-4-oxo-3,4-dihydroquinazoline-6-carbaldehyde is unique due to its specific functional groups and their positions on the quinazoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

2-amino-4-oxo-3H-quinazoline-6-carbaldehyde

InChI

InChI=1S/C9H7N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h1-4H,(H3,10,11,12,14)

InChI Key

CDXXGDNXGWPKQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=O)NC(=N2)N

Origin of Product

United States

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